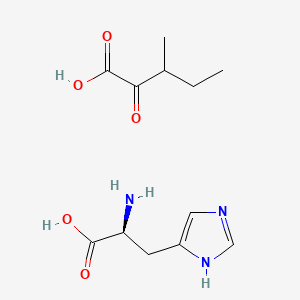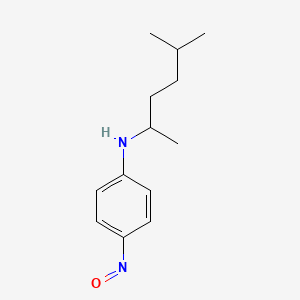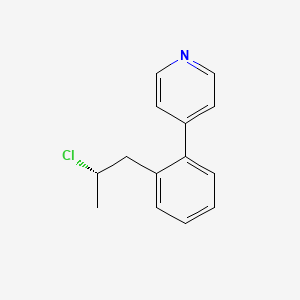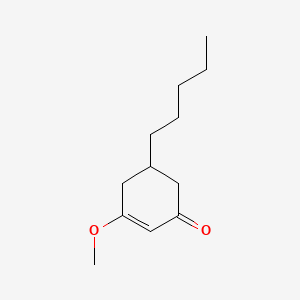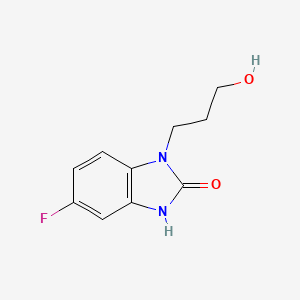
cis-4-Tetradecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-Tetradecene: is an organic compound with the molecular formula C14H28 . It is an alkene, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the tetradecene chain. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Tetradecene can be achieved through various methods, including:
Hydrogenation of Alkynes: Starting from 4-tetradecyn-1-ol, partial hydrogenation can be performed using a Lindlar catalyst to obtain this compound.
Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Grignard Reaction: The reaction of a Grignard reagent with an appropriate halide can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of tetradecyne using a palladium catalyst under controlled conditions to ensure the cis configuration is maintained.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-4-Tetradecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can yield tetradecane. This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Tetradecane.
Halogenation: Dihalides.
Applications De Recherche Scientifique
cis-4-Tetradecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its role in pheromone communication in insects.
Industry: Used in the synthesis of specialty chemicals and as a precursor in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of cis-4-Tetradecene in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophiles in addition reactions. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes.
Comparaison Avec Des Composés Similaires
trans-4-Tetradecene: The trans isomer has the hydrogen atoms on opposite sides of the double bond, leading to different physical properties.
cis-2-Tetradecene: The double bond is located between the second and third carbon atoms, affecting its reactivity and applications.
trans-2-Tetradecene: Similar to cis-2-Tetradecene but with the trans configuration.
Uniqueness: cis-4-Tetradecene is unique due to its specific double bond position and cis configuration, which influence its reactivity and interactions in both chemical and biological systems. Its distinct properties make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
41446-65-5 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
(Z)-tetradec-4-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h7,9H,3-6,8,10-14H2,1-2H3/b9-7- |
Clé InChI |
XEIYDTUADLFFTM-CLFYSBASSA-N |
SMILES isomérique |
CCCCCCCCC/C=C\CCC |
SMILES canonique |
CCCCCCCCCC=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


